Methyl 4-bromo-2-fluorobenzimidate

Description

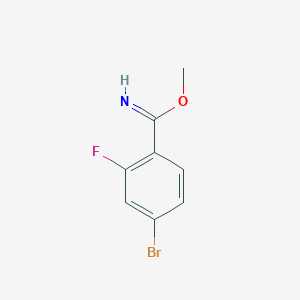

Methyl 4-bromo-2-fluorobenzimidate is a halogenated aromatic ester derivative featuring a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzene ring. The compound belongs to the class of benzimidates, characterized by the imidate functional group (–O–C=N–O–), which confers unique reactivity in organic synthesis, particularly in nucleophilic substitution and cyclization reactions.

Properties

Molecular Formula |

C8H7BrFNO |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

methyl 4-bromo-2-fluorobenzenecarboximidate |

InChI |

InChI=1S/C8H7BrFNO/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,11H,1H3 |

InChI Key |

YVJNIJFVUJRPEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of Methyl 4-bromo-2-fluorobenzimidate, highlighting differences in substituent positions, functional groups, and molecular weights:

*Similarity scores are derived from structural similarity algorithms (0–1 scale) .

Key Differences and Implications

Functional Group Reactivity: Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2) shares the bromo-fluoro substitution pattern but replaces the imidate group with a conventional ester (-COOCH₃). This makes it less reactive in nucleophilic reactions compared to imidates . 3-Bromo-6-fluoro-2-methylbenzoic acid (CAS 1427373-55-4) has a carboxylic acid group, enabling salt formation and hydrogen bonding, which affects solubility and biological activity .

Substituent Position Effects :

- Bromine and fluorine at positions 4 and 2 (as in the target compound) create steric and electronic effects distinct from analogs like 4-Bromo-5-fluoro-2-methylbenzoic acid (CAS 1349715-55-4), where substituent positions alter resonance stabilization and electrophilic substitution reactivity .

Applications :

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-bromo-2-fluorobenzimidate, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, bromo-fluoro-substituted benzaldehyde derivatives (e.g., 4-bromo-2-fluorobenzaldehyde, CAS 57848-46-1 ) can serve as precursors. Key steps include:

- Nucleophilic substitution : Reacting 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5) with methanol under basic conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) to achieve >95% purity. Monitor purity via HPLC or GC-MS, ensuring no residual solvents or unreacted intermediates .

Advanced: How can SHELXL and WinGX be applied to resolve crystallographic ambiguities in derivatives of this compound?

Methodological Answer:

- SHELXL : Refine crystal structures by iteratively adjusting positional and thermal parameters. For example, use the

L.S.command to constrain bond lengths and angles in bromine/fluorine-substituted aromatic rings, addressing electron density discrepancies caused by heavy atoms . - WinGX : Integrate SHELX outputs with ORTEP-3 for graphical visualization. Generate thermal ellipsoid plots to validate anisotropic displacement parameters, especially for halogen atoms prone to disorder .

- Data Validation : Cross-check with CIF validation tools to resolve R1 and wR2 inconsistencies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., m/z ~265 for [M+H]⁺) and isotopic patterns from bromine .

Advanced: How can reaction mechanisms for nucleophilic substitutions at the bromine site be experimentally validated?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) using UV-Vis spectroscopy. For example, track bromine displacement by thiourea in DMF at 60°C .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish protonation sites in intermediates via ²H NMR .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of volatile byproducts .

- First Aid :

- Storage : Keep in airtight containers at RT, away from oxidizers and moisture .

Advanced: How do steric and electronic effects of fluorine/bromine substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : Bromine’s bulkiness at the para position directs coupling reactions (e.g., Suzuki-Miyaura) to the ortho-fluorine site. Confirm via X-ray crystallography showing Pd coordination preferences .

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the benzene ring for electrophilic substitutions. Use Hammett plots (σₚ values) to correlate substituent effects with reaction rates .

- Competitive Experiments : Compare yields in Buchwald-Hartwig aminations using bromine vs. chlorine analogs to isolate electronic contributions .

Basic: How can impurities in this compound be identified and quantified?

Methodological Answer:

- TLC : Use silica plates with fluorescent indicator (254 nm) to detect unreacted 4-bromo-2-fluorobenzaldehyde (Rf ~0.5 in 7:3 hexane/EtOAc) .

- HPLC : C18 column, acetonitrile/water (60:40) mobile phase, UV detection at 254 nm. Calibrate against certified reference standards .

- Elemental Analysis : Validate C/H/N/Br/F ratios (±0.3% theoretical) to confirm stoichiometry .

Advanced: What strategies mitigate crystallographic twinning in halogenated benzoate derivatives?

Methodological Answer:

- Crystal Growth : Use slow evaporation in dichloromethane/hexane to obtain single crystals. Twinning is common due to halogen-halogen interactions .

- SHELXD : Employ the

TWINcommand to deconvolute overlapping reflections. For example, refine twinned data with a BASF parameter of 0.35 for a two-component twin . - Data Filtering : Exclude outliers using the

OMITcommand in SHELXL to improve R factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.